molecular formula C19H16N2O B14440423 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-48-7

2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole

Cat. No.: B14440423
CAS No.: 76145-48-7
M. Wt: 288.3 g/mol
InChI Key: VTDOLHADTILUPV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthoimidazole core .

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern and the presence of the naphthoimidazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

76145-48-7

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-(3-methoxyphenyl)-3-methylbenzo[e]benzimidazole

InChI

InChI=1S/C19H16N2O/c1-21-17-11-10-13-6-3-4-9-16(13)18(17)20-19(21)14-7-5-8-15(12-14)22-2/h3-12H,1-2H3

InChI Key

VTDOLHADTILUPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)OC

Origin of Product

United States

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